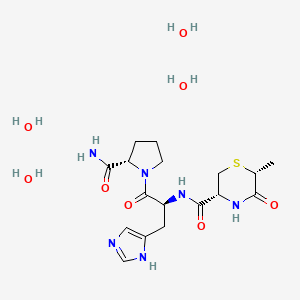

Montirelin tetrahydrate

Descripción

La montirelin tetrahidratada es un análogo sintético de la hormona liberadora de tirotropina (TRH). Es conocida por sus potentes y duraderos efectos en comparación con la TRH. La montirelin tetrahidratada ha mostrado efectos beneficiosos en varios modelos animales, incluidos aquellos para la inconsciencia inducida por conmoción cerebral, isquemia cerebral, alteración de la memoria, convulsiones espontáneas, narcolepsia y trauma espinal .

Propiedades

Fórmula molecular |

C17H32N6O8S |

|---|---|

Peso molecular |

480.5 g/mol |

Nombre IUPAC |

(3R,6R)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-6-methyl-5-oxothiomorpholine-3-carboxamide;tetrahydrate |

InChI |

InChI=1S/C17H24N6O4S.4H2O/c1-9-15(25)22-12(7-28-9)16(26)21-11(5-10-6-19-8-20-10)17(27)23-4-2-3-13(23)14(18)24;;;;/h6,8-9,11-13H,2-5,7H2,1H3,(H2,18,24)(H,19,20)(H,21,26)(H,22,25);4*1H2/t9-,11+,12+,13+;;;;/m1..../s1 |

Clave InChI |

LYTHVCBIYIODIA-UVZXXTSMSA-N |

SMILES isomérico |

C[C@@H]1C(=O)N[C@@H](CS1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N.O.O.O.O |

SMILES canónico |

CC1C(=O)NC(CS1)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N.O.O.O.O |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La montirelin tetrahidratada se sintetiza a través de una serie de reacciones químicas que involucran el acoplamiento de aminoácidos específicos. La ruta sintética típicamente involucra los siguientes pasos:

Protección de grupos funcionales: Los grupos protectores se utilizan para evitar reacciones no deseadas en sitios específicos.

Reacciones de acoplamiento: Los aminoácidos se acoplan utilizando reactivos como diciclohexilcarbodiimida (DCC) o N,N'-diisopropilcarbodiimida (DIC) en presencia de catalizadores como 1-hidroxibenzotriazol (HOBt).

Desprotección: Los grupos protectores se eliminan para producir el producto final.

Métodos de producción industrial

La producción industrial de montirelin tetrahidratada implica la síntesis a gran escala utilizando sintetizadores de péptidos automatizados. El proceso está optimizado para un alto rendimiento y pureza, asegurando que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Enzymatic Degradation Pathways

Montirelin undergoes proteolytic cleavage and enzymatic modification in biological systems:

Receptor Binding and Biochemical Interactions

Montirelin binds to TRH receptors (TRH-R1/2) with nanomolar affinity. Key interactions include:

This binding triggers Gq-protein activation, increasing intracellular calcium and potentiating dopamine release in the striatum .

Stability and Reactivity Under Physiological Conditions

Montirelin tetrahydrate exhibits distinct stability profiles:

Thermogravimetric analysis shows dehydration at 106°C, with complete loss of hydrate water by 150°C .

Comparative Metabolic Pathways

Montirelin’s metabolic resilience stems from structural modifications:

Aplicaciones Científicas De Investigación

La montirelin tetrahidratada tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar la síntesis y modificación de péptidos.

Biología: Se investiga por sus efectos sobre la liberación de neurotransmisores y la unión a receptores.

Medicina: Se explora por sus potenciales efectos terapéuticos en el tratamiento de la disfunción cognitiva, las convulsiones y los trastornos del sueño.

Industria: Se utiliza en el desarrollo de nuevos productos farmacéuticos y como un estándar de referencia en química analítica .

Mecanismo De Acción

La montirelin tetrahidratada ejerce sus efectos uniéndose a los receptores de la hormona liberadora de tirotropina (TRHR) en el cerebro. Esta unión estimula la liberación de acetilcolina y otros neurotransmisores, lo que lleva a una mejora de la función cognitiva y una reducción de los síntomas de los trastornos neurológicos. El compuesto también exhibe efectos citoprotectores, protegiendo las neuronas del daño .

Comparación Con Compuestos Similares

Compuestos similares

Taltirelin: Otro análogo de TRH con efectos similares pero diferentes propiedades farmacocinéticas.

Hormona liberadora de tirotropina (TRH): La hormona natural con una duración de acción más corta en comparación con la montirelin.

Protirelin: Un análogo sintético de TRH utilizado en pruebas de diagnóstico.

Unicidad de la montirelin tetrahidratada

La montirelin tetrahidratada es única debido a su mayor estabilidad y mayor duración de acción en comparación con otros análogos de TRH. Ha mostrado una mayor eficacia en modelos animales de trastornos neurológicos, lo que la convierte en un candidato prometedor para futuras investigaciones y posibles aplicaciones terapéuticas .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Montirelin tetrahydrate in academic research?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods, with purification via reverse-phase HPLC. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and elemental analysis for purity assessment. For known compounds, cross-referencing spectral data with literature is critical . New compounds must include detailed experimental parameters (e.g., solvent ratios, reaction temperatures) and purity thresholds (e.g., ≥95% by HPLC) .

Q. Which analytical techniques are recommended to assess this compound’s stability under varying storage conditions?

- Methodological Answer : Accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can evaluate degradation kinetics. Long-term stability requires HPLC monitoring of degradation products (e.g., hydrolyzed analogs) under controlled humidity and temperature. Include statistical models (e.g., Arrhenius plots) to predict shelf life .

Q. How can researchers validate the bioavailability of this compound in preclinical models?

- Methodological Answer : Use pharmacokinetic (PK) studies in rodent models with intravenous/oral administration. Quantify plasma concentrations via LC-MS/MS, calculating parameters like AUC (area under the curve) and bioavailability (F%). Compare results against positive controls (e.g., unmodified Montirelin) to assess tetrahydrate-specific effects .

Advanced Research Questions

Q. How should researchers design experiments to optimize this compound’s synthesis yield while minimizing side products?

- Methodological Answer : Implement a fractional factorial design (e.g., 3^k-p) to test variables like temperature, solvent polarity, and catalyst concentration. Use response surface methodology (RSM) to identify optimal conditions. Validate purity at each step via tandem MS and NMR, with side-product characterization using high-resolution MS .

Q. What strategies are effective in reconciling conflicting data on this compound’s neuroprotective mechanisms across studies?

- Methodological Answer : Conduct a systematic review of experimental variables, including cell lines (e.g., SH-SY5Y vs. primary neurons), assay endpoints (e.g., apoptosis markers vs. mitochondrial respiration), and dosing regimens. Use meta-analysis tools to quantify heterogeneity and identify confounding factors (e.g., batch-to-batch purity variations) .

Q. How can researchers address reproducibility challenges in this compound’s bioactivity across laboratories?

- Methodological Answer : Develop standardized operating procedures (SOPs) for critical steps (e.g., hydration control, lyophilization protocols). Perform inter-laboratory validation studies with blinded samples. Use reference materials with certified purity (e.g., ≥99% by quantitative NMR) and share raw datasets in supplementary files .

Q. What knowledge gaps exist in understanding this compound’s interaction with blood-brain barrier (BBB) transporters?

- Methodological Answer : Employ in vitro BBB models (e.g., hCMEC/D3 cell monolayers) to quantify permeability (Papp) and efflux ratios. Use siRNA knockdown or transporter inhibitors (e.g., probenecid for OATs) to identify specific transporters. Compare results with computational predictions (e.g., molecular docking studies) .

Methodological Notes

- Data Contradiction Analysis : When encountering conflicting results, prioritize studies with transparent methodologies (e.g., full experimental details in supplementary files) and avoid overreliance on abstracts .

- Experimental Reproducibility : Document all deviations from published protocols (e.g., humidity fluctuations during synthesis) and report negative results to reduce publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.